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Compound of Interest

Compound Name: 4-Bromoisatin

Cat. No.: B1231351

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromoisatin (4-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various
biologically active compounds. This document is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development by consolidating its
spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Bromoisatin, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified set of assigned NMR data for 4-Bromoisatin is not
readily available in a single public source, the expected chemical shifts can be predicted based
on the analysis of similar isatin derivatives. The following tables present these predicted values.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Bromoisatin
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Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-5 ~7.6 d ~8.0
H-6 ~7.2 t ~8.0
H-7 ~7.0 d ~8.0
N-H ~11.0 brs

Note: Spectra are typically recorded in DMSO-ds. Chemical shifts are referenced to TMS (0
ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Bromoisatin

Carbon Chemical Shift (6, ppm)
C-2 (C=0) ~184
C-3(C=0) ~159
C-3a ~118
C-4 (C-Br) ~120
C-5 ~125
C-6 ~138
C-7 ~115
C-7a ~150

Note: Spectra are typically recorded in DMSO-ds. Chemical shifts are referenced to TMS (0
ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromoisatin is expected to show characteristic absorption bands for the
N-H, C=0, and C-Br functional groups.
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Table 3: Characteristic IR Absorption Bands for 4-Bromoisatin

Wavenumber (cm~?) Intensity Assignment

~3200 Medium-Strong, Broad N-H stretch (amide)
~1750 Strong C=0 stretch (ketone)
~1730 Strong C=0 stretch (amide)
~1610 Medium C=C stretch (aromatic)
~750 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry data for 4-Bromoisatin confirms its molecular weight. PubChem provides

predicted collision cross-section data for various adducts, which can be useful in advanced

mass spectrometry studies.[1]

Table 4: Mass Spectrometry Data for 4-Bromoisatin

Parameter Value
Molecular Formula CsH4BrNO2
Molecular Weight 226.03 g/mol
[M+H]* (predicted) 225.94982 m/z
[M+Na]* (predicted) 247.93176 m/z
[M-H]~ (predicted) 223.93526 m/z

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for

elemental composition confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 4-Bromoisatin.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of dry 4-Bromoisatin powder.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

e Solvent: DMSO-ds

e Temperature: 298 K

e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Spectral Width: -2 to 14 ppm

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled pulse sequence.
e Solvent: DMSO-ds

e Temperature: 298 K
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Reference: DMSO-ds at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Bromoisatin.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of dry 4-Bromoisatin with 100-200 mg of dry potassium bromide
(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

e Place a portion of the powder into a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:

e Spectral Range: 4000-400 cm~1

e Resolution: 4 cm—?

e Number of Scans: 16

e Background: A background spectrum of a pure KBr pellet is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromoisatin.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of 4-Bromoisatin (approximately 0.1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

« Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography
system.

Data Acquisition (ESI-MS):

« lonization Mode: Positive and/or negative ion mode.
e Mass Range: m/z 50-500

» Capillary Voltage: 3-4 kV

o Cone Voltage: 20-40 V

e Source Temperature: 100-150 °C

o Desolvation Temperature: 250-350 °C

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound like 4-Bromoisatin.
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A general workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1231351?utm_src=pdf-body-img
https://www.benchchem.com/product/b1231351?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Data of 4-Bromoisatin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231351#spectroscopic-data-of-4-bromoisatin-nmr-
ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/4500012
https://www.benchchem.com/product/b1231351#spectroscopic-data-of-4-bromoisatin-nmr-ir-mass
https://www.benchchem.com/product/b1231351#spectroscopic-data-of-4-bromoisatin-nmr-ir-mass
https://www.benchchem.com/product/b1231351#spectroscopic-data-of-4-bromoisatin-nmr-ir-mass
https://www.benchchem.com/product/b1231351#spectroscopic-data-of-4-bromoisatin-nmr-ir-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231351?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

